2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate
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Overview
Description
2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound contains multiple functional groups, including a cyano group, a thioxothiazolidine ring, and a benzodithioate moiety, which contribute to its diverse chemical reactivity and potential utility in synthetic chemistry and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Thioxothiazolidine Ring: This step involves the cyclization of a suitable precursor, such as a thioamide, with a halogenated carbonyl compound under basic conditions to form the thioxothiazolidine ring.
Introduction of the Cyano Group: The cyano group can be introduced via nucleophilic substitution reactions using cyanide salts.
Formation of the Benzodithioate Moiety: This step involves the reaction of a suitable benzyl halide with a dithiocarbonate salt to form the benzodithioate ester.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, yield, and cost-effectiveness. Key considerations include the selection of solvents, catalysts, and reaction conditions that maximize efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can target the cyano group or the carbonyl group, leading to the formation of amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, alcohols
Substitution: Various substituted benzodithioates
Scientific Research Applications
2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group can act as an electrophile, while the thioxothiazolidine ring and benzodithioate moiety can participate in redox reactions and covalent bonding with biomolecules.
Comparison with Similar Compounds
Similar Compounds
- 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentanoic acid
- 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl acetate
- 2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl methyl ester
Uniqueness
2-Cyano-5-oxo-5-(2-thioxothiazolidin-3-yl)pentan-2-yl benzodithioate is unique due to the presence of the benzodithioate moiety, which imparts distinct chemical reactivity and potential applications compared to other similar compounds. This structural feature allows for unique interactions in both chemical and biological systems, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
887764-14-9 |
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Molecular Formula |
C16H16N2OS4 |
Molecular Weight |
380.6 g/mol |
IUPAC Name |
[2-cyano-5-oxo-5-(2-sulfanylidene-1,3-thiazolidin-3-yl)pentan-2-yl] benzenecarbodithioate |
InChI |
InChI=1S/C16H16N2OS4/c1-16(11-17,23-14(20)12-5-3-2-4-6-12)8-7-13(19)18-9-10-22-15(18)21/h2-6H,7-10H2,1H3 |
InChI Key |
QIRXXBPLVZFBKV-UHFFFAOYSA-N |
Canonical SMILES |
CC(CCC(=O)N1CCSC1=S)(C#N)SC(=S)C2=CC=CC=C2 |
Origin of Product |
United States |
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